3-(1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly discussed in the provided papers, but its structure is related to the benzimidazole derivatives and propionic acid derivatives mentioned in the research.

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various reagents and catalysts. For instance, 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) has been used in combination with acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, which suggests that similar reagents might be used in the synthesis of related benzimidazole compounds . Additionally, 2-oxoimidazolidine-1,3-disulfonic acid has been employed as a recoverable catalyst for the synthesis of triflouromethyl-1H-benzo[f]chromenes, indicating the potential for using related catalysts in the synthesis of complex benzimidazole derivatives .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be quite complex and is influenced by the substituents attached to the central heterocyclic ring. For example, the relative position and number of benzimidazolyl groups on a central phenyl scaffold are crucial for the anion transport activity of 1,3-bis(benzimidazol-2-yl)benzene derivatives . The molecular structure of 3,5-dimethylbenzoic acid has been determined by X-ray crystallography, providing insights into the bond distances and angles that could be relevant for understanding the structure of related compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The reactivity of such compounds can be illustrated by the formation of complexes with metals, as shown by the tripodal ligands like 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid forming complexes with manganese and rhenium . The identification of a gene encoding an enzyme that converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid to another compound in Burkholderia sp. HME13 also highlights the biochemical reactivity of related propionic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and propionic acid derivatives can be inferred from the studies of related compounds. For instance, the crystal structure analysis of 3,5-dimethylbenzoic acid provides detailed information on bond distances and molecular symmetry, which are important for understanding the physical properties of similar compounds . The intermolecular interactions observed in the crystal structure of 3,5-dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid, such as hydrogen bonding and weak C—H⋯π interactions, are also relevant for the physical properties of benzimidazole derivatives .

科学研究应用

合成新型多环系统

与3-(1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基)-丙酸相关的化合物用于合成新型多环系统。例如,特定苯甲酸衍生物在特定酐中脱水会形成新型融合的五环系统 (Ukhin et al., 2011)。

新型三氮杂富瓦伦系统的开发

这些化合物对于合成新型三氮杂富瓦伦系统至关重要。一项研究表明通过特定的环加成反应和随后的取代来创建这种系统 (Uršič等,2010)。

苯并呋喃(2,3-c)吡唑-3(1H)-酮的合成

苯并呋喃[2,3-c]吡唑-3(1H)-酮的合成涉及与取代的肼酰反应和分子内环化,展示了这些化合物的另一个化学应用 (Hogale et al., 1995)。

吡咯啉-3-羧酸的合成

研究还包括吡咯啉-3-羧酸的合成,其中硝化、烷基化和与琥珀酸反应是关键步骤 (Smolyar et al., 2007)。

气相色谱方法的开发

这些化合物用于开发用于各种基质中除草剂微量分析的气相色谱方法 (Anisuzzaman et al., 2000)。

结构多样化库的生成

它们用于通过各种烷基化和环闭合反应生成结构多样化的化合物库 (Roman, 2013)。

荧光应用

与3-(1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基)-丙酸相关的化合物在荧光研究中应用广泛,特别是在Re(CO)3+核心配合物的开发中 (Wei et al., 2006)。

抗菌活性

这些化合物已被用于探索其抗菌活性,如在附着到4-苯并咪唑-2-基基团的衍生物合成中所见 (El-Meguid, 2014)。

抗癌性能

通过合成特定羧酸并在体外评估,研究了它们的潜在抗癌性能 (Horishny et al., 2021)。

属性

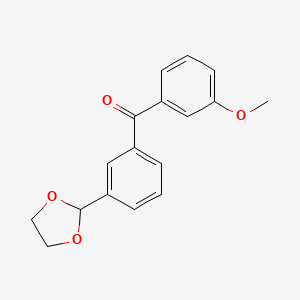

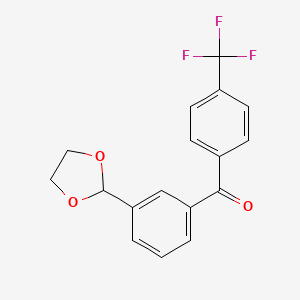

IUPAC Name |

3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-13-9-5-3-8(4-6-11(15)16)7-10(9)14(2)12(13)17/h3,5,7H,4,6H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFJSYXHEHVAQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CCC(=O)O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。